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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor

(APJ), which has been investigated for its potential therapeutic effects in metabolic diseases,

particularly obesity and type 2 diabetes. As an "exerkine" mimetic, Azelaprag aims to replicate

the beneficial metabolic effects of physical exercise. This guide provides a comprehensive

overview of the long-term efficacy of Azelaprag in preclinical models, presenting comparative

data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data Summary
The preclinical efficacy of Azelaprag has been evaluated in various rodent models of obesity

and diabetes, both as a monotherapy and in combination with other metabolic drugs. The

following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Azelaprag Monotherapy in Diet-
Induced Obese (DIO) Mice
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Parameter
Vehicle
Control

Azelaprag Duration Key Findings

Body Weight Baseline

Protected

against excess

weight gain

>3 months

Azelaprag

monotherapy

demonstrated a

protective effect

against weight

gain in mice on a

high-fat diet.[1]

Body

Composition
Not specified Improved >3 months

Treatment with

Azelaprag led to

improved body

composition.[1]

Physical Activity Not specified Increased >3 months

Azelaprag

increased

physical activity

levels in treated

mice.[1]

Energy

Expenditure
Not specified Increased >3 months

An increase in

energy

expenditure was

observed with

Azelaprag

treatment.[1]

Glycemic Control

(A1c)
Elevated

Reduced to

levels of lean

controls

2 months

Azelaprag

significantly

improved

glycemic control,

as indicated by

A1c levels.[2]

Oral Glucose

Tolerance

Impaired 25%

improvement in

glucose AUC

2 months Oral glucose

tolerance was

significantly
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improved with

Azelaprag.[2]

Respiratory

Exchange Ratio

(RER)

Higher

Significantly

reduced

(overnight)

3 months

A lower RER

suggests

increased fat

oxidation during

fasting.[2]

Table 2: Efficacy of Azelaprag in Combination Therapy in
DIO Mice

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-n2bvjr8oplk5/v1
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-n2bvjr8oplk5/v1
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination
Therapy

Vehicle
Control

Combination Duration Key Findings

Azelaprag +

Tirzepatide

Total Weight

Loss

Tirzepatide

alone: ~19.5%
39% Not specified

The combination

of Azelaprag and

tirzepatide nearly

doubled the

weight loss

compared to

tirzepatide alone,

restoring body

weight to that of

lean controls.[3]

[4][5]

Body

Composition
Not specified

Restored to lean

control levels
Not specified

The combination

therapy

normalized body

composition.[4]

[5]

Muscle Function Not specified
Restored to lean

control levels
Not specified

Muscle function

was restored to

levels seen in

lean control

animals.[4][5]

Azelaprag +

Semaglutide

Weight Loss &

Body

Composition

Not specified Similar

synergistic

effects to

tirzepatide

combination

Not specified Azelaprag also

showed

enhanced weight

loss and

improved body

composition

when combined
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with semaglutide.

[1][4]

Azelaprag +

Other Oral

Appetite

Suppressants

Weight Loss &

Body

Composition

Not specified

Increased weight

loss and

improved body

composition

Not specified

Positive results

were also seen

with oral GLP-1

receptor agonist

danuglipron and

the oral CB1

inverse agonist

rimonabant.[1]

Table 3: Efficacy of Azelaprag in a Diet-Induced
Obese/Streptozotocin (DIO/STZ) Mouse Model of Severe
Diabetic Obesity
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Treatment Baseline A1c A1c Reduction Duration Key Findings

Azelaprag

Monotherapy
6.7% 1.2% (to 5.5%) 12 days

Azelaprag

monotherapy

showed a

significant

reduction in A1c,

comparable to

tirzepatide alone.

[2]

Tirzepatide

Monotherapy
6.7% 1.3% (to 5.4%) 12 days

Tirzepatide alone

also

demonstrated a

significant

improvement in

glycemic control.

[2]

Azelaprag +

Tirzepatide
6.9% 2.1% (to 4.8%) 12 days

The combination

therapy resulted

in a greater A1c

reduction than

either

monotherapy.[2]

Weight Loss
Tirzepatide

alone: 11.2%
26.2% 12 days

The combination

led to

significantly

greater weight

loss.[2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are the protocols for the key experiments cited in the assessment of Azelaprag's

efficacy.
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Diet-Induced Obese (DIO) Mouse Model
Animal Model: Male C57BL/6J mice are typically used.

Induction of Obesity: Mice are fed a high-fat diet (HFD), commonly with 45% or 60% of

calories derived from fat, for a period of several weeks to months to induce obesity, insulin

resistance, and hyperglycemia.

Azelaprag Administration: Azelaprag is administered orally, often mixed in the drinking

water (e.g., 1.1 g/L) or via oral gavage.

Duration of Study: Long-term efficacy studies have been conducted for over 3 months.

Endpoint Measurements:

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat

mass, lean mass) is assessed using techniques like Dual-Energy X-ray Absorptiometry

(DEXA).

Metabolic Phenotyping: Indirect calorimetry is used to measure energy expenditure,

respiratory exchange ratio (RER), and physical activity.

Glycemic Control: Blood glucose levels, HbA1c, and insulin levels are measured. Oral

Glucose Tolerance Tests (OGTT) are performed to assess glucose homeostasis.

Diet-Induced Obese/Streptozotocin (DIO/STZ) Mouse
Model

Animal Model: Diet-induced obese mice are used as the base model.

Induction of Beta-Cell Dysfunction: To create a more severe model of diabetic obesity, mice

are treated with low doses of streptozotocin (STZ), a chemical toxic to pancreatic beta cells,

which impairs insulin secretion.

Azelaprag Administration: Azelaprag is administered orally. In combination studies, it is co-

administered with other agents like tirzepatide (subcutaneous injection).
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Duration of Study: Studies in this model have been reported to last for approximately 12

days.

Endpoint Measurements:

Glycemic Control: A1c is a primary endpoint to assess long-term glycemic control.

Body Weight and Composition: Changes in body weight and composition are monitored.

Oral Glucose Tolerance Test (OGTT)
Fasting: Mice are fasted for a defined period, typically 4-6 hours, with free access to water.

Glucose Administration: A bolus of glucose (usually 2 g/kg body weight) is administered

orally via gavage.

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and

at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Analysis: Blood glucose levels are measured at each time point. The Area Under the Curve

(AUC) for glucose is calculated to quantify glucose tolerance.

Signaling Pathways and Experimental Workflows
Azelaprag Signaling Pathway
Azelaprag functions as an agonist for the apelin receptor (APJ), a G-protein coupled receptor.

The activation of APJ by apelin (the natural ligand) or an agonist like Azelaprag triggers

several downstream signaling cascades that mediate the metabolic benefits.
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Caption: Azelaprag activates the APJ receptor, initiating downstream signaling.

Preclinical Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for assessing the long-term efficacy of a

compound like Azelaprag in a preclinical setting.
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Caption: Workflow for preclinical assessment of Azelaprag's efficacy.

Comparison with Alternatives and Clinical Context
In preclinical studies, Azelaprag has been compared, primarily in combination, with incretin-

based therapies, which are the current standard of care for obesity and type 2 diabetes.

Tirzepatide: A dual GIP and GLP-1 receptor agonist.

Semaglutide: A GLP-1 receptor agonist.
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The preclinical data strongly suggest that Azelaprag has a synergistic effect when combined

with these incretin agonists, leading to greater weight loss and improved metabolic parameters

than the incretins alone.[3][4][5] This is significant because the mechanism of Azelaprag,

acting through the apelin receptor, is distinct from that of the incretins, suggesting a

complementary mode of action.[6] While incretins primarily reduce appetite, Azelaprag is

thought to increase energy expenditure and improve muscle metabolism.[1][6]

It is important to note that despite the promising preclinical and early clinical data, the Phase 2

STRIDES clinical trial of Azelaprag in combination with tirzepatide was discontinued in late

2024 due to observations of elevated liver enzymes in some participants receiving Azelaprag.

[7][8][9] This development underscores the challenges of translating preclinical efficacy and

safety into human clinical outcomes. While the preclinical models did not indicate liver toxicity,

this adverse finding in humans will necessitate further investigation to understand the

discrepancy and to determine the future of Azelaprag's development.

In conclusion, preclinical studies have robustly demonstrated the long-term efficacy of

Azelaprag in improving metabolic parameters in models of obesity and diabetes, particularly in

combination with standard-of-care incretin therapies. The data highlight a promising,

complementary mechanism of action. However, the recent clinical trial setback due to safety

concerns emphasizes the critical need for careful evaluation of safety profiles as drug

candidates move from preclinical to clinical stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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